Methyl 3-iodo-1H-indazole-4-carboxylate

Description

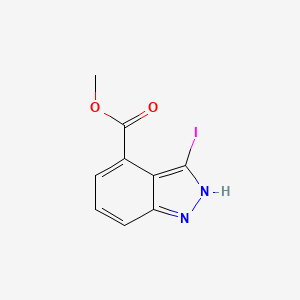

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-iodo-2H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O2/c1-14-9(13)5-3-2-4-6-7(5)8(10)12-11-6/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEHPJOGJCTNGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=NNC(=C21)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646260 | |

| Record name | Methyl 3-iodo-2H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-54-0 | |

| Record name | Methyl 3-iodo-1H-indazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-iodo-2H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3-iodo-1H-indazole-4-carboxylate: A Technical Guide to a Potential Kinase Inhibitor Scaffold

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of Methyl 3-iodo-1H-indazole-4-carboxylate, a heterocyclic compound belonging to the indazole family. While specific biological data for this molecule is not extensively documented in publicly available literature, its structural features strongly suggest its potential as a kinase inhibitor.[1][2][3] This document synthesizes information from related indazole chemistry and kinase inhibitor design principles to propose a likely mechanism of action and to provide a comprehensive framework for its experimental validation. We will delve into the significance of the indazole scaffold, the strategic importance of its substitutions, and a detailed, field-proven workflow for target identification and mechanistic elucidation.

The Indazole Scaffold: A Privileged Core in Kinase Inhibitor Design

The indazole ring system, a fusion of benzene and pyrazole rings, is considered a "privileged structure" in medicinal chemistry.[3] This is due to its ability to serve as an excellent scaffold for the development of potent and selective kinase inhibitors.[2][4] Several FDA-approved anti-cancer drugs, including Pazopanib (a multi-kinase inhibitor) and Axitinib (a VEGFR inhibitor), feature the indazole core, underscoring its clinical significance.[5]

The power of the indazole scaffold lies in its ability to mimic the purine ring of ATP and form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket.[2] This interaction anchors the inhibitor, providing a stable platform for its other functionalities to interact with more variable regions of the active site, thereby dictating potency and selectivity.

Structural Analysis of this compound

The specific substitution pattern of this compound offers a unique combination of features that are highly relevant for kinase inhibition:

-

The 1H-Indazole Core: The proton at the N1 position is crucial for forming the key hydrogen bond with the kinase hinge region.

-

The 3-Iodo Group: The iodine atom at the C3 position is a versatile synthetic handle.[1] It allows for the facile introduction of a wide array of chemical moieties through well-established palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[2] This enables the exploration of the chemical space around the core scaffold to optimize interactions with the kinase active site, ultimately enhancing potency and selectivity.

-

The 4-Carboxylate Group: The methyl carboxylate at the C4 position can potentially engage in additional hydrogen bonding or polar interactions with amino acid residues in the solvent-exposed region of the ATP-binding pocket. Its presence also influences the overall electronic properties and solubility of the molecule.

Proposed Mechanism of Action: A Kinase Inhibition Hypothesis

Based on the structural analysis and the known pharmacology of related indazole derivatives, we hypothesize that this compound acts as a Type I kinase inhibitor . This means it likely competes with ATP for binding to the active (DFG-in) conformation of the kinase.

Hypothetical Binding Mode:

-

The N1-H of the indazole ring forms a hydrogen bond with the backbone amide of a key hinge residue (e.g., Alanine).

-

The indazole ring itself occupies the adenine-binding region of the ATP pocket.

-

The 3-iodo and 4-carboxylate substituents would be positioned to interact with the surrounding amino acid residues, with the iodine potentially extending into a hydrophobic pocket and the carboxylate forming polar contacts.

Caption: Hypothetical binding mode of this compound.

Experimental Workflow for Target Identification and Mechanism of Action Validation

The following is a comprehensive, step-by-step experimental workflow to identify the biological targets of this compound and validate its mechanism of action.

Phase 1: Target Identification

Objective: To identify the primary protein targets of the compound.

Methodology: Chemical Proteomics (Affinity-Based Pull-Down)

-

Synthesis of an Affinity Probe:

-

Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin) attached at a position that is predicted to be solvent-exposed and not critical for binding. The 4-carboxylate position could be a suitable point of attachment.

-

-

Immobilization:

-

Immobilize the biotinylated probe onto streptavidin-coated beads.

-

-

Cell Lysate Incubation:

-

Incubate the beads with cell lysates from a relevant cancer cell line panel.

-

-

Washing and Elution:

-

Wash away non-specifically bound proteins.

-

Elute the specifically bound proteins.

-

-

Protein Identification:

-

Identify the eluted proteins by mass spectrometry (LC-MS/MS).

-

Caption: Experimental workflow for target identification via chemical proteomics.

Phase 2: Target Validation and Mechanistic Studies

Objective: To confirm the identified targets and elucidate the mechanism of inhibition.

A. Biochemical Assays

-

Kinase Inhibition Profiling:

-

Screen this compound against a broad panel of recombinant kinases (e.g., a 400+ kinase panel) at a fixed concentration (e.g., 1 µM).

-

Determine the IC50 values for the most potently inhibited kinases.

-

-

Binding Affinity Determination:

-

Measure the binding affinity (KD) of the compound to the validated target kinases using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

-

B. Cell-Based Assays

-

Target Engagement Assays:

-

Confirm that the compound engages the target kinase in living cells using methods like the Cellular Thermal Shift Assay (CETSA).

-

-

Pathway Analysis:

-

Treat cancer cell lines with the compound and analyze the phosphorylation status of the downstream substrates of the target kinase by Western blotting. A decrease in the phosphorylation of a known substrate would indicate target inhibition.

-

-

Anti-proliferative Activity:

-

Determine the GI50 (concentration for 50% growth inhibition) of the compound in a panel of cancer cell lines whose growth is known to be driven by the identified target kinase(s).

-

Data Presentation and Interpretation

Quantitative data should be summarized in clear, well-structured tables for easy comparison.

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |

| Kinase A | 95% | 50 |

| Kinase B | 88% | 120 |

| Kinase C | 45% | >1000 |

| ... | ... | ... |

Table 2: Anti-proliferative Activity

| Cell Line | Driver Kinase | GI50 (µM) |

| Cell Line X | Kinase A | 0.2 |

| Cell Line Y | Kinase B | 0.5 |

| Cell Line Z | (Not dependent on A or B) | >10 |

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel kinase inhibitors. Its indazole core provides a solid anchor in the ATP-binding pocket, while the iodo and carboxylate functionalities offer opportunities for synthetic elaboration to enhance potency and selectivity. The experimental workflow outlined in this guide provides a robust framework for elucidating its precise mechanism of action and identifying its biological targets. Future work should focus on the synthesis of analog libraries, guided by structure-activity relationship (SAR) studies and computational modeling, to optimize this scaffold into a lead compound for further preclinical development.

References

- BenchChem. (2025). Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry.

- BenchChem. (2025). Application Notes and Protocols: The Strategic Use of 4-Iodo-3-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors.

- Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675–15687.

- BenchChem. (2025). Discovery and history of 4-Iodo-3-methyl-1H-indazole.

- National Center for Biotechnology Information. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the structure of successful therapeutic agents. These are termed "privileged scaffolds" due to their inherent ability to bind to multiple biological targets with high affinity and specificity. The indazole nucleus, a bicyclic aromatic heterocycle featuring a benzene ring fused to a pyrazole ring, has firmly established itself as one such scaffold.[1][2] Its structural rigidity, synthetic accessibility, and capacity to engage in crucial hydrogen bonding interactions have rendered it a cornerstone in the design of a multitude of biologically active compounds.[1][3]

Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[3][4] This seemingly subtle structural feature profoundly influences the molecule's vectoral properties and its interactions with biological macromolecules. While rarely found in nature, synthetic indazole derivatives have demonstrated an extensive range of pharmacological activities, including antitumor, anti-inflammatory, antibacterial, anti-HIV, and antifungal properties.[5][6] This guide will provide a comprehensive exploration of the indazole scaffold, from its fundamental physicochemical properties and synthesis to its multifaceted roles in modern drug discovery, with a particular focus on its impact in oncology.

Physicochemical Properties and Bioisosterism

The indazole ring system is considered a bioisostere of indole, a common motif in biologically active molecules.[5][7] This bioisosteric relationship allows medicinal chemists to substitute an indole ring with an indazole to modulate physicochemical properties such as solubility, metabolic stability, and oral bioavailability, often leading to improved drug-like characteristics.[7][8] The presence of two nitrogen atoms in the five-membered ring allows for a range of hydrogen bond donor and acceptor capabilities, which are critical for molecular recognition at the active sites of proteins.[1]

Synthetic Strategies for the Indazole Core

The construction of the indazole scaffold is a well-trodden path in synthetic organic chemistry, with numerous methods developed to afford substituted derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical and Modern Synthetic Routes

Historically, methods like the Fischer indazole synthesis provided access to this core. However, modern synthetic chemistry has ushered in more efficient and versatile strategies. These include transition-metal-catalyzed reactions, such as palladium- or copper-catalyzed intramolecular C-N bond formations, which offer high yields and broad functional group tolerance.[3][4] Other notable methods include:

-

Intramolecular C-H Amination: This approach, often utilizing palladium or iodine catalysts, facilitates the cyclization of appropriately substituted hydrazones to form the indazole ring.[3]

-

Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions provide a powerful means to construct the indazole core with good control over regioselectivity.[3]

-

Reductive Cyclization: Organophosphorus-mediated reductive cyclization of substituted benzamidines can be employed to synthesize 3-amino-2H-indazoles.[3]

The following diagram illustrates a generalized workflow for a common transition-metal-catalyzed synthesis of 1H-indazoles.

Caption: Generalized workflow for copper or palladium-catalyzed indazole synthesis.

Functionalization of the Indazole Scaffold

Post-synthesis functionalization, particularly at the C3 position, is crucial for elaborating the indazole core to optimize biological activity. Halogenation, especially iodination and bromination, at the C3 position provides a versatile handle for subsequent cross-coupling reactions, such as Suzuki or Negishi couplings, to introduce aryl or heteroaryl substituents.[9]

The Indazole Scaffold in Drug Discovery: A Privileged Player in Oncology

The true impact of the indazole scaffold is most evident in the field of oncology, where it has become a key component of numerous targeted therapies, particularly protein kinase inhibitors.[6][10] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[6] The indazole nucleus can act as an ATP surrogate, effectively binding to the ATP-binding pocket of kinases and inhibiting their activity.[1]

Indazole-Based Kinase Inhibitors: Approved Drugs and Clinical Candidates

Several FDA-approved anticancer drugs feature the indazole scaffold, underscoring its clinical significance.[6][11]

-

Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[3][12] Pazopanib inhibits a range of kinases, including VEGFR, PDGFR, and c-Kit.[12][13] The 2,3-dimethyl-2H-indazole moiety of Pazopanib is crucial for its interaction with the kinase hinge region.[14]

-

Niraparib (Zejula®): A potent poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[3]

-

Axitinib (Inlyta®): A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, used in the treatment of advanced renal cell carcinoma.[6]

The following table summarizes the key information for these approved drugs.

| Drug Name | Target(s) | Approved Indication(s) | Reference(s) |

| Pazopanib | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma | [3][12] |

| Niraparib | PARP1, PARP2 | Ovarian, Fallopian Tube, and Primary Peritoneal Cancer | [3] |

| Axitinib | VEGFR 1, 2, 3 | Advanced Renal Cell Carcinoma | [6] |

Beyond approved drugs, a multitude of indazole-containing compounds are in various stages of clinical and preclinical development as inhibitors of diverse kinase targets, including:

-

Fibroblast Growth Factor Receptor (FGFR) inhibitors: Dysregulation of FGFR signaling is implicated in various cancers.[15][16]

-

Epidermal Growth Factor Receptor (EGFR) inhibitors: Indazole derivatives have shown potent activity against EGFR mutants, including the T790M resistance mutation.[3]

-

Aurora Kinase inhibitors: These are key regulators of mitosis, and their inhibition is a promising anticancer strategy.[17]

-

AXL Kinase inhibitors: AXL is a receptor tyrosine kinase associated with poor prognosis and drug resistance in many cancers.[18][19]

The diagram below illustrates the central role of indazole-based inhibitors in blocking a key oncogenic signaling pathway.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caribjscitech.com [caribjscitech.com]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. soc.chim.it [soc.chim.it]

- 10. Recent Advances in the Development of Indazole‐based Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of substituted indazole derivatives

An In-Depth Technical Guide to the Biological Activity of Substituted Indazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic aromatic heterocycle composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties have enabled the development of a multitude of derivatives with a broad spectrum of pharmacological activities. Synthetic compounds featuring the indazole core have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and neurological agents.[1][2][3] Several indazole-containing molecules have successfully transitioned into clinical use, such as the anti-emetic granisetron, the anti-inflammatory benzydamine, and the anticancer drugs niraparib and pazopanib, underscoring the therapeutic relevance of this heterocyclic system.[2][3] This guide provides a detailed exploration of the diverse biological activities of substituted indazole derivatives, delves into their mechanisms of action, outlines established experimental protocols for their evaluation, and discusses the critical structure-activity relationships that govern their potency and selectivity.

The Indazole Scaffold: A Foundation for Diverse Pharmacology

Indazole, or benzpyrazole, exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[2][3] This structural versatility, combined with multiple sites for substitution on both the pyrazole and benzene rings, allows for extensive chemical modification. This adaptability is fundamental to its role as a privileged scaffold, enabling chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to optimize interactions with a wide array of biological targets. The exploration of these derivatives has led to compounds that modulate the activity of kinases, enzymes, and receptors involved in numerous disease pathologies.[4][5]

Anticancer Activity: Targeting Uncontrolled Proliferation

The development of indazole derivatives as anticancer agents is one of the most fruitful areas of research.[4][6] These compounds exert their effects through various mechanisms, most notably through the inhibition of protein kinases that are critical for tumor growth, angiogenesis, and metastasis.

Mechanism of Action: Kinase Inhibition

Many indazole derivatives function as ATP-competitive inhibitors of protein kinases. The indazole ring often serves as a hinge-binding motif, forming key hydrogen bonds within the ATP-binding pocket of the target kinase. Substituents on the scaffold then extend into surrounding hydrophobic pockets to confer potency and selectivity.

Key kinase targets for indazole derivatives include:

-

Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. Several 1H-indazole derivatives have been identified as potent FGFR1-3 inhibitors.[2] For instance, a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide derivative showed an IC₅₀ of 30.2 nM against FGFR1.[2]

-

Anaplastic Lymphoma Kinase (ALK): Entrectinib, a 3-aminoindazole derivative, is a powerful inhibitor of ALK with an IC₅₀ value of 12 nM, and it is used in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[2]

-

Epidermal Growth Factor Receptor (EGFR): Certain 1H-indazole derivatives have shown strong potency against EGFR kinases, including the T790M mutant which is associated with drug resistance.[2]

-

Pim Kinases: These serine/threonine kinases are involved in cell survival and proliferation. Optimized 6-azaindazole derivatives have demonstrated picomolar potency against all three Pim kinase isoforms.[2]

Other Anticancer Mechanisms

Beyond kinase inhibition, indazoles have shown efficacy by:

-

Inducing Apoptosis: Some derivatives promote programmed cell death by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating anti-apoptotic proteins like Bcl-2.[7]

-

Inhibiting Indoleamine-2,3-dioxygenase 1 (IDO1): IDO1 is an immunosuppressive enzyme often exploited by tumors. The 1H-indazole ring has been identified as a key pharmacophore for potent IDO1 inhibition.[2]

-

Disrupting Cell Migration and Invasion: Certain compounds can suppress tumor metastasis by reducing the activity of matrix metalloproteinases like MMP9.[7]

Data Presentation: In Vitro Antiproliferative Activity

The efficacy of novel indazole derivatives is typically first assessed against a panel of human cancer cell lines.

| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Citation |

| 6o | K562 (Leukemia) | 5.15 | - | - | [8] |

| 2f | 4T1 (Breast Cancer) | 0.23 | Doxorubicin | - | [7] |

| 109 | H1975 (NSCLC, EGFR T790M) | 0.0053 (enzyme) | - | - | [2] |

| 127 (Entrectinib) | ALK (enzyme) | 0.012 | - | - | [2] |

| 99 | FGFR1 (enzyme) | 0.0029 | - | - | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[9][10] It is a crucial first step in evaluating the anticancer potential of new compounds.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., A549, K562, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well.[8] Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test indazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow for sufficient cell growth inhibition to be observed.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[8]

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases. Indazole derivatives have emerged as potent anti-inflammatory agents, often acting through the inhibition of key enzymes in the inflammatory cascade.[11][12][13]

Mechanism of Action: COX-2 and Cytokine Inhibition

The primary anti-inflammatory mechanism for many indazoles involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[11][14] Unlike non-selective NSAIDs that also inhibit the constitutively expressed COX-1 (risking gastrointestinal side effects), selective COX-2 inhibition is a desirable therapeutic strategy. Additionally, some indazoles can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[11][12][13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating acute anti-inflammatory activity.[11][12][13]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats. Allow them to acclimatize to laboratory conditions for at least one week.

-

Grouping and Fasting: Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Diclofenac, 10 mg/kg), and Test Groups (e.g., indazole derivatives at 25, 50, 100 mg/kg). Fast the animals overnight before the experiment.

-

Compound Administration: Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat immediately after carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = (1 - (Vt - V₀)test / (Vt - V₀)control) x 100 Where V₀ is the initial paw volume and Vt is the paw volume at time 't'. Statistical significance is determined using an appropriate test like ANOVA. A significant, dose-dependent reduction in paw edema indicates anti-inflammatory activity.[11][12]

Antimicrobial Activity: Combating Pathogens

The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds for fighting bacterial and fungal infections. Indazole derivatives have shown promise in this area, with various substituted analogs exhibiting moderate to good activity against a range of pathogens.[15][16][17]

Spectrum of Activity

Substituted indazoles have been found to be active against:

-

Bacteria: Including Gram-positive strains like Bacillus subtilis and Staphylococcus aureus, and Gram-negative strains like Escherichia coli and Xanthomonas campestris.[1][16]

-

Fungi: Activity has been demonstrated against phytopathogenic fungi and yeasts like Candida albicans.[2][16]

-

Protozoa: Certain 2H-indazole derivatives are potent antiprotozoal agents, showing activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases exceeding the potency of the reference drug metronidazole.[15]

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and efficient way to determine MIC values.

Step-by-Step Methodology:

-

Inoculum Preparation: Grow the microbial strain (e.g., E. coli ATCC 25922) in a suitable broth (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a standardized inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test indazole compound in the broth. Concentrations might range from 256 µg/mL down to 0.5 µg/mL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference.

-

Inoculation: Add the standardized inoculum to each well containing the test compound and the positive control well.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance with a plate reader.

Neurological and CNS Activity

Indazole derivatives are also being actively investigated for their potential in treating neurological disorders.[5][18] Their ability to interact with enzymes and receptors in the central nervous system (CNS) makes them attractive candidates for conditions like Parkinson's and Alzheimer's disease.[5][18]

Mechanisms of Action

-

Monoamine Oxidase (MAO) Inhibition: MAO-B inhibitors are used to treat Parkinson's disease. N-alkyl-substituted indazole-5-carboxamides have been developed as highly potent and selective MAO-B inhibitors with nanomolar potency.[2]

-

Kinase Inhibition: The inhibition of kinases such as Glycogen Synthase Kinase 3 (GSK3) and Leucine-Rich Repeat Kinase 2 (LRRK2) by indazole compounds is a promising strategy for neuroprotective therapies.[18]

-

Neuroprotection: Some natural compounds and their derivatives can protect neurons from oxidative stress, a key factor in neurodegeneration.[19][20] This is often achieved by activating the Nrf2 signaling pathway, which upregulates antioxidant defenses.[19][20]

Experimental Protocol: In Vitro Neuroprotection Assay

A common approach to screen for neuroprotective compounds is to use a neuronal cell line and induce cell death through a method that mimics ischemic or oxidative stress.[21]

Principle: The mouse hippocampal cell line HT22 can be subjected to "chemical ischemia" or oxidative stress (e.g., using glutamate or H₂O₂), leading to cell death. A neuroprotective compound will increase cell survival in the presence of this insult.

Step-by-Step Methodology:

-

Cell Culture: Culture HT22 cells in a 96-well plate in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Pre-treatment: Treat the cells with various concentrations of the test indazole derivative for 1-2 hours.

-

Induction of Cell Death: Introduce a neurotoxic stimulus. For example, expose the cells to 5 mM glutamate (to induce oxidative toxicity) or hydrogen peroxide (H₂O₂).

-

Incubation: Incubate for 12-24 hours.

-

Viability Assessment: Assess cell viability using the MTT assay, as described in section 2.4, or a similar method like the MTS assay.

-

Data Analysis: Compare the viability of cells treated with the indazole derivative plus the neurotoxin to cells treated with the neurotoxin alone. A significant increase in viability indicates a neuroprotective effect.

Visualizing Workflows and Mechanisms

General Workflow for Biological Activity Screening

This diagram outlines the logical progression from a newly synthesized indazole derivative to the identification of a lead compound with promising biological activity.

Caption: A generalized workflow for the discovery of bioactive indazole derivatives.

Signaling Pathway: Inhibition of FGFR by Indazole Derivatives

This diagram illustrates how an indazole derivative can act as an ATP-competitive inhibitor to block the downstream signaling of the Fibroblast Growth Factor Receptor (FGFR), a common mechanism in anticancer activity.

Caption: Inhibition of the FGFR signaling pathway by a competitive indazole derivative.

Concept: Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing a hit compound into a potent and selective drug candidate. This diagram illustrates how modifying different positions of the indazole core can impact its biological activity.

Caption: The concept of Structure-Activity Relationship (SAR) for indazole derivatives.

Future Perspectives and Conclusion

The indazole scaffold continues to be a highly productive starting point for the discovery of new therapeutic agents.[1][2] Future research will likely focus on several key areas:

-

Improving Selectivity: Designing derivatives with high selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and improve safety profiles.

-

Multi-Target Agents: Developing single molecules that can modulate multiple targets, which could be particularly effective for complex diseases like cancer or neurodegenerative disorders.[1]

-

Novel Delivery Systems: Exploring new formulations and delivery methods to improve the bioavailability and targeted delivery of promising indazole compounds.

-

Green Synthesis: Employing more environmentally friendly and efficient synthetic methods, such as flow chemistry, to produce indazole libraries.[22]

References

-

Zhang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

-

Yadav, P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Royal Society of Chemistry. [Link]

-

Singh, S., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]

-

Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. PubMed. [Link]

-

Tran, T., et al. (2022). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

-

Organic Chemistry Portal. Indazole synthesis. Organic Chemistry Portal. [Link]

-

McCauley, J., et al. Bioassays for anticancer activities. PubMed. [Link]

-

Hari Babu, B., et al. (2021). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry. [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. [Link]

-

Maher, P., et al. (2008). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PubMed Central. [Link]

-

Rajan, V. S., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed Central. [Link]

-

Annor-Gyamfi, J., et al. (2018). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ACS Publications. [Link]

-

Rajan, V. S., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. [Link]

-

Andrews, M., et al. (2015). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. [Link]

-

Cülínek, M., et al. (2002). 2-Substituted indazoles. Synthesis and antimicrobial activity. PubMed. [Link]

-

Gaikwad, S. B., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

-

McCauley, J., et al. (2012). Bioassays for Anticancer Activities. ResearchGate. [Link]

-

El-Adl, K., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

-

Tsolaki, M., et al. (2020). Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In Vivo. [Link]

-

Wan, Y., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. ResearchGate. [Link]

-

Fois, B., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. MDPI. [Link]

-

Pal, T., & Sahu, P. K. (2022). Importance of Indazole against Neurological Disorders. ResearchGate. [Link]

-

Tardiolo, G., et al. (2012). Nutraceutical Antioxidants as Novel Neuroprotective Agents. MDPI. [Link]

-

Gil-Ad, I., & Weizman, A. (2014). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. PubMed Central. [Link]

-

Kumar, B. D., et al. (2024). development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar. [Link]

-

Rajan, V. S., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed. [Link]

-

Lee, J. H., et al. (2016). Analysis of Anticancer Activity and Chemical Sensitization Effects of Dendropanax morbifera and Commersonia bartramia Extracts. Journal of the Korean Society of Food Science and Nutrition. [Link]

-

Hari Babu, B., et al. (2022). A Recent Study on Anti-microbial Properties of Some Novel Substituted Indazoles. Government Degree College, Palakonda. [Link]

-

Lapchak, P. A. (2012). Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules. PubMed. [Link]

- St. Jean, D. J., Jr., et al. (2006). Methods of making indazoles.

-

Zhang, L., et al. (2020). Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. ACS Publications. [Link]

-

Nagesh, H. N., et al. (2016). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. Semantic Scholar. [Link]

-

Wnorowska, U., et al. (2024). Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. MDPI. [Link]

-

Solomina, V. V., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Publishing. [Link]

-

Pal, T., & Sahu, P. K. (2022). Importance of Indazole against Neurological Disorders. PubMed. [Link]

-

Li, Z., et al. (2024). Discovery of novel N2-indazole derivatives as phosphodiesterase 4 inhibitors for the treatment of inflammatory bowel disease. PubMed. [Link]

-

Wan, Y., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. PubMed. [Link]

-

Yadav, P., et al. (2024). Structure of our indazole derivatives. ResearchGate. [Link]

-

Al-Massri, K. F., et al. (2022). Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile. MDPI. [Link]

-

Parekh, D. H., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 17. gdcplkd.ac.in [gdcplkd.ac.in]

- 18. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems | In Vivo [iv.iiarjournals.org]

- 20. mdpi.com [mdpi.com]

- 21. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

The Indazole Core: A Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis, Reactivity, and Application of 3-Iodo-1H-Indazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-iodo-1H-indazole compounds, a critical class of intermediates in modern synthetic and medicinal chemistry. We will explore their synthesis, delve into the nuances of their reactivity in pivotal cross-coupling reactions, and highlight their significance in the development of novel therapeutics.

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged structure" in drug discovery.[1][2] Its unique physicochemical properties and ability to form key interactions with biological targets have led to its incorporation into a wide array of pharmacologically active molecules, including anti-inflammatory, analgesic, and notably, anti-cancer agents.[1][3][4] The functionalization of the indazole scaffold is therefore a central theme in the quest for new and improved therapeutics.

The Strategic Importance of the 3-Iodo-1H-Indazole Moiety

The introduction of an iodine atom at the C3 position of the 1H-indazole ring transforms it into a highly versatile synthetic building block.[5] The carbon-iodine bond at this position is readily activated, making it an excellent handle for the introduction of diverse molecular fragments through various transition metal-catalyzed cross-coupling reactions. This strategic functionalization is paramount for exploring the chemical space around the indazole core and optimizing the biological activity of derivative compounds.

Synthesis of 3-Iodo-1H-Indazoles: A Practical Approach

The most common and direct method for the synthesis of 3-iodo-1H-indazoles is the electrophilic iodination of the parent 1H-indazole.[6] This reaction is typically carried out using molecular iodine (I₂) in the presence of a base.

Experimental Protocol: Synthesis of 3-Iodo-1H-Indazole[7]

Materials:

-

1H-Indazole

-

Iodine (I₂)

-

Potassium Hydroxide (KOH) pellets

-

N,N-Dimethylformamide (DMF)

-

Sodium bisulfite (NaHSO₃) solution (10%)

-

Diethyl ether

Procedure:

-

To a stirred solution of 1H-indazole (1.0 equiv.) in DMF, add iodine (2.0 equiv.).

-

Subsequently, add KOH pellets (4.0 equiv.) to the reaction mixture.

-

Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into an aqueous solution of NaHSO₃ (10%) to quench the excess iodine.

-

Extract the product with diethyl ether (2 x 150 mL for a 0.032 mol scale reaction).[7]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 3-iodo-1H-indazole.

Causality Behind Experimental Choices:

-

Base (KOH): The base is crucial for the deprotonation of the N-H of the indazole, which activates the ring towards electrophilic substitution at the C3 position.[6]

-

Solvent (DMF): A polar aprotic solvent like DMF is used to dissolve the starting materials and facilitate the reaction.[6][8]

-

Quenching (NaHSO₃): Sodium bisulfite is a reducing agent used to remove any unreacted iodine from the reaction mixture.

The Versatility of 3-Iodo-1H-Indazoles in Cross-Coupling Reactions

The true synthetic power of 3-iodo-1H-indazoles lies in their utility as substrates for a wide range of palladium-catalyzed cross-coupling reactions.[5] These reactions are fundamental for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures.[5]

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: For the synthesis of 3-aryl or 3-heteroaryl indazoles.[5]

-

Sonogashira Coupling: For the introduction of alkynyl groups at the C3 position.[5]

-

Heck Coupling: For the formation of 3-alkenyl indazoles.[5]

-

Buchwald-Hartwig Amination: For the synthesis of 3-aminoindazole derivatives.[5]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodo-1H-Indazole[9]

Materials:

-

3-Iodo-1H-indazole (or N-protected derivative) (1.0 equiv.)

-

Arylboronic acid or pinacol boronate ester (2.0 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5-6 mol%)

-

Aqueous Sodium Carbonate (Na₂CO₃) solution (2 M, 2.0 equiv.)

-

1,4-Dioxane

Procedure:

-

To a microwave vial, add 3-iodo-1H-indazole, the corresponding boronic acid or ester, Pd(PPh₃)₄, and the aqueous Na₂CO₃ solution.

-

Add 1,4-dioxane as the solvent.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate at 120 °C for 40 minutes.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Self-Validating System and Causality:

-

N-Protection: For many cross-coupling reactions, especially Sonogashira and Heck couplings, protection of the indazole N-H is recommended to prevent side reactions and catalyst inhibition.[9][10] The choice of protecting group (e.g., Boc, SEM) can influence reaction outcomes.[9]

-

Catalyst Choice: The electron-withdrawing nature of substituents on the indazole ring can make the C-I bond more reactive towards oxidative addition, the rate-determining step.[9] Catalysts with electron-rich and sterically hindered ligands are often employed to stabilize the palladium center.[9] For Suzuki-Miyaura reactions, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common choices.[7][9]

-

Base Selection: The base is critical for the transmetalation step in the catalytic cycle. Inadequate base strength or quality can lead to low or no conversion.[9]

Applications in Drug Discovery: Targeting Protein Kinases

Indazole derivatives are a prominent class of compounds in medicinal chemistry, with several approved drugs for the treatment of cancer containing this scaffold.[11] The indazole core is a versatile pharmacophore known to interact with various biological targets, particularly protein kinases.[11] The ability to readily functionalize the 3-position of the indazole ring via the 3-iodo intermediate allows for the systematic exploration of chemical space to develop potent and selective kinase inhibitors.[11]

Summary of Key Physicochemical Data

| Property | Value |

| Molecular Formula | C₇H₅IN₂[12] |

| Molecular Weight | 244.03 g/mol [12] |

| Appearance | Likely a solid at room temperature |

| CAS Number | 66607-27-0[12] |

Conclusion

3-Iodo-1H-indazole compounds are indispensable tools in the arsenal of the modern synthetic chemist. Their straightforward synthesis and exceptional versatility in cross-coupling reactions provide a robust platform for the construction of diverse and complex molecular entities. For drug development professionals, these compounds represent key intermediates in the design and synthesis of novel therapeutics, particularly in the realm of oncology. A thorough understanding of their synthesis and reactivity is crucial for leveraging their full potential in the advancement of chemical and pharmaceutical sciences.

References

-

Al-Buridi, A., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2815. Available from: [Link]

-

ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Available from: [Link]

-

Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15937-15948. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10911744, 3-Iodo-1H-indazole. Available from: [Link]

-

Al-Trawneh, M. A., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(19), 6296. Available from: [Link]

-

ResearchGate. A rational mechanism for the synthesis of 1H-indazole derivatives 3... Available from: [Link]

-

Organic Chemistry Portal. Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone. Available from: [Link]

-

Wan, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4978. Available from: [Link]

-

Lee, J., et al. (2020). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules, 25(18), 4252. Available from: [Link]

-

Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1857-1881. Available from: [Link]

-

Giraud, F., et al. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available from: [Link]

-

Shaik, B., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. Available from: [Link]

-

OUCI. Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, ADMET prediction, and SAR studies. Available from: [Link]

-

Patsnap. Synthesis method of 6-iodine-1H-indazole. Available from: [Link]

-

ResearchGate. One-Pot Synthesis of 1H-Indazole-4,7-diols via Iodine(III)-Mediated [3+2] Cyclization in Water. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. soc.chim.it [soc.chim.it]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 3-Iodo-1H-indazole | C7H5IN2 | CID 10911744 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Predictive Spectroscopic Guide to Methyl 3-iodo-1H-indazole-4-carboxylate: Unveiling its Structural Signature

Introduction: The Significance of Methyl 3-iodo-1H-indazole-4-carboxylate in Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including potent anti-cancer, anti-inflammatory, and analgesic properties. The strategic functionalization of the indazole ring system allows for the fine-tuning of a molecule's physicochemical and biological profile.

This compound is a molecule of significant interest to researchers and drug development professionals. The presence of an iodine atom at the 3-position provides a versatile handle for further synthetic transformations, such as cross-coupling reactions, enabling the construction of diverse molecular libraries. The methyl ester at the 4-position, meanwhile, can influence solubility, cell permeability, and potential interactions with biological targets.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The standard IUPAC numbering for the indazole ring is used throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. While experimental spectra for the title compound are not available, we can predict the ¹H and ¹³C NMR chemical shifts by analyzing the electronic effects of the substituents on the indazole core and by comparing with known analogs.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to exhibit distinct signals for the aromatic protons, the N-H proton, and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the iodine atom and the carboxylate group, and the anisotropic effects of the bicyclic ring system.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| N1-H | ~13.5 - 14.5 | Broad Singlet | - | The N-H proton of indazoles is typically deshielded and appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding. Data from related indazoles in DMSO-d₆ supports this range.[2] |

| H5 | ~7.8 - 8.0 | Doublet of Doublets (dd) or Triplet (t) | J ≈ 7.0 - 8.5 | This proton is expected to be downfield due to the anisotropic effect of the adjacent ester group. It will be coupled to H6 and H7. |

| H6 | ~7.3 - 7.5 | Triplet (t) or Doublet of Doublets (dd) | J ≈ 7.0 - 8.5 | This proton will be coupled to H5 and H7, appearing as a triplet if the coupling constants are similar. |

| H7 | ~7.6 - 7.8 | Doublet of Doublets (dd) or Doublet (d) | J ≈ 7.0 - 8.5, J ≈ 0.5-1.0 | Coupled to H6 and potentially a smaller long-range coupling to H5. |

| O-CH₃ | ~3.9 - 4.1 | Singlet | - | The methyl protons of a methyl ester are typically found in this region and appear as a singlet as there are no adjacent protons to couple with. |

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution within the aromatic system.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C3 | ~90 - 95 | The carbon bearing the iodine atom (C3) is expected to be significantly shielded due to the "heavy atom effect" of iodine. This is a characteristic feature of iodo-substituted aromatic rings.[3] |

| C3a | ~140 - 142 | A quaternary carbon at the ring junction, its chemical shift is typical for such carbons in fused heterocyclic systems. |

| C4 | ~122 - 125 | This carbon is attached to the electron-withdrawing carboxylate group, which will influence its chemical shift. |

| C5 | ~128 - 130 | Aromatic CH carbon, its shift will be in the typical range for benzene derivatives. |

| C6 | ~124 - 126 | Aromatic CH carbon, its chemical shift will be influenced by the overall electronic nature of the ring. |

| C7 | ~112 - 115 | Aromatic CH carbon, often found at a slightly higher field in indazole systems. |

| C7a | ~141 - 143 | Quaternary carbon at the ring junction, similar to C3a. |

| C=O (ester) | ~165 - 168 | The carbonyl carbon of the methyl ester will appear in the characteristic downfield region for ester carbonyls. |

| O-CH₃ (ester) | ~52 - 55 | The methyl carbon of the ester group will be in the typical range for such carbons. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[1][4] The choice of solvent is critical; DMSO-d₆ is often preferred for indazoles as it allows for the observation of the exchangeable N-H proton.[4]

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C, to ensure adequate signal dispersion and resolution.[1]

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to achieve optimal magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum using a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[4]

-

The number of scans can range from 8 to 64, depending on the sample concentration.[4]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[4]

-

Consider employing advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.[4]

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum, and reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: Experimental workflow for NMR spectroscopic analysis.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

For this compound (C₉H₇IN₂O₂), the following features are expected in the mass spectrum:

| Ion | m/z (predicted) | Notes |

| [M]⁺ | 302.0 | The molecular ion peak. |

| [M+H]⁺ | 303.0 | The protonated molecular ion, commonly observed in soft ionization techniques like ESI. |

| [M-OCH₃]⁺ | 271.0 | Loss of the methoxy radical from the ester group. |

| [M-COOCH₃]⁺ | 243.0 | Loss of the entire carbomethoxy group. |

| [M-I]⁺ | 175.0 | Loss of the iodine atom. |

The presence of iodine (a monoisotopic element) will result in a clear molecular ion peak without a complex isotopic pattern, which simplifies spectral interpretation compared to compounds containing chlorine or bromine.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for this type of molecule as it is a soft ionization method that typically results in a prominent protonated molecular ion peak ([M+H]⁺).

-

Mass Analysis:

-

For accurate mass measurements and determination of the elemental composition, a high-resolution mass spectrometer (HRMS) such as an Orbitrap or Time-of-Flight (TOF) analyzer is recommended.[5]

-

For fragmentation analysis (MS/MS), a tandem mass spectrometer can be used to isolate the molecular ion and induce fragmentation, providing further structural information.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed m/z values with the predicted values to confirm the identity of the compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| N-H | 3200 - 3400 | Stretching (often broad) |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic, -OCH₃) | 2850 - 2960 | Stretching |

| C=O (ester) | 1710 - 1730 | Stretching (strong intensity) |

| C=C and C=N (aromatic ring) | 1450 - 1620 | Stretching (multiple bands) |

| C-O (ester) | 1200 - 1300 | Stretching |

| C-I | 500 - 600 | Stretching |

The strong absorption band for the ester carbonyl (C=O) stretch is expected to be a prominent feature of the spectrum. The aromatic C-H stretching absorption is typically of lower intensity and appears just to the left of the saturated C-H bands.[8]

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is a standard technique.[9]

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of a Fourier-transform infrared (FTIR) spectrometer.

-

Record the spectrum, typically over the range of 4000-400 cm⁻¹.[1]

-

-

Data Analysis: Analyze the positions and intensities of the absorption bands in the resulting spectrum to identify the functional groups present in the molecule.

Conclusion: A Predictive Framework for Spectroscopic Characterization

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic properties of this compound. In the absence of direct experimental data, this analysis, grounded in the established principles of NMR, mass spectrometry, and IR spectroscopy and supported by data from analogous compounds, offers a valuable resource for researchers in the field of drug discovery and synthetic chemistry. The detailed experimental protocols provided herein serve as a practical guide for the acquisition of high-quality spectroscopic data, which is essential for the unambiguous characterization of this and other novel chemical entities. This predictive framework not only aids in the identification and confirmation of the target molecule but also underscores the importance of a systematic and knowledge-based approach to structural elucidation in modern chemical research.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Iodo-1H-indazole. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental procedures. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). How an FTIR Spectrometer Operates. Retrieved from [Link]

-

Innovatech Labs. (2022). How Does FTIR Analysis Work? Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

-

RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

-

PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

-

ARC Journals. (n.d.). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rtilab.com [rtilab.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Use of Methyl 3-iodo-1H-indazole-4-carboxylate in organic synthesis

An Application Guide for the Synthetic Utility of Methyl 3-iodo-1H-indazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

The indazole core is a privileged heterocyclic motif, forming the structural backbone of numerous compounds with significant pharmacological activity, including potent kinase and PARP inhibitors used in oncology.[1] this compound emerges as a highly valuable and versatile building block for drug discovery and organic synthesis. Its strategic arrangement of functional groups—a reactive carbon-iodine bond at the 3-position, an ester at the 4-position, and an accessible N-H group—offers a rich platform for molecular elaboration. The C-I bond is primed for participation in a wide array of palladium-catalyzed cross-coupling reactions, making it an ideal electrophilic partner for the construction of complex carbon-carbon and carbon-nitrogen bonds.[2]

This guide provides an in-depth exploration of the reactivity of this compound. It offers detailed, field-tested protocols for its application in key synthetic transformations and explains the scientific rationale behind the selection of reagents and conditions, empowering researchers to leverage this scaffold in their synthetic campaigns.

Reactivity Profile and Strategic Considerations

The synthetic utility of this compound is dictated by three primary features:

-

The C3-Iodo Group: The iodine atom serves as an excellent leaving group in palladium-catalyzed reactions. The reactivity of aryl iodides in the crucial oxidative addition step of a catalytic cycle is significantly higher than that of the corresponding bromides or chlorides, often allowing for milder reaction conditions.[3]

-

The C4-Carboxylate Group: This electron-withdrawing group influences the electronic properties of the indazole ring, potentially increasing the reactivity of the C-I bond towards oxidative addition by making the carbon atom more electrophilic.

-

The N1-Hydrido Group: The acidic proton on the indazole nitrogen can interfere with certain catalytic cycles, leading to side reactions or catalyst inhibition.[4][5] Consequently, N-protection (e.g., with a Boc or SEM group) is often a strategic consideration to ensure high yields and clean reaction profiles, particularly in Sonogashira and Heck couplings.[2][6]

Below is a visual representation of the key reaction pathways accessible from this building block.

Figure 1: Key cross-coupling transformations of this compound.

Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing C(sp²)-C(sp²) bonds.[2] It involves the coupling of an organoboron species with an organic halide. For this compound, this reaction provides a direct route to 3-aryl or 3-vinyl indazole derivatives, which are common motifs in medicinal chemistry.[1][7]

Detailed Protocol: Synthesis of Methyl 3-phenyl-1H-indazole-4-carboxylate

This protocol is adapted from established procedures for the Suzuki coupling of related iodoindazoles.[2][3]

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst/Ligand Addition: Under a positive flow of inert gas, add Pd(OAc)₂ and SPhos.

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

-

Extraction: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Experimental Rationale & Causality

-

Catalyst System (Pd(OAc)₂/SPhos): While catalysts like Pd(PPh₃)₄ are common, modern catalyst systems using bulky, electron-rich biarylphosphine ligands like SPhos often provide superior activity for challenging substrates. They promote the rate-limiting oxidative addition step and facilitate the final reductive elimination to release the product.

-

Base (K₃PO₄): The base is critical for activating the boronic acid. It reacts to form a more nucleophilic boronate species, which is necessary for the transmetalation step where the organic group is transferred from boron to the palladium center.[3]

-

Solvent (Dioxane/Water): The mixed solvent system ensures the solubility of both the organic substrate and the inorganic base, creating a homogeneous environment for the catalytic reaction to proceed efficiently. Degassing is crucial to prevent oxidation and deactivation of the Pd(0) active catalyst.[3]

Data Summary: Suzuki-Miyaura Coupling Conditions

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 80 | High | [2] |

| Pinacol vinyl boronate | PdCl₂(PPh₃)₂ | K₃PO₄ | Dioxane/H₂O | 120 (MW) | 75 | [2] |

| Various Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 70-100 | 53-High | [1][8] |

Application 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation